molecular formula C17H17NO4S B8439167 Tos-L-Tic

Tos-L-Tic

Cat. No.: B8439167
M. Wt: 331.4 g/mol
InChI Key: AIQIQJGSMJPTIG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-L-Tic (Tosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a synthetic organic compound widely studied for its role as a selective δ-opioid receptor antagonist. Its structure features a tosyl (p-toluenesulfonyl) group attached to a tetrahydroisoquinoline scaffold, which confers unique binding affinity and pharmacological properties. This compound has been instrumental in elucidating opioid receptor signaling pathways and is a reference compound for designing neuropharmacological agents targeting pain management and addiction .

Key structural attributes include:

  • Tosyl group: Enhances metabolic stability and receptor-binding specificity.
  • Tetrahydroisoquinoline core: Provides a rigid conformation for selective interactions with δ-opioid receptors.
  • Carboxylic acid moiety: Facilitates solubility and ionic interactions in biological systems.

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

(3S)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17NO4S/c1-12-6-8-15(9-7-12)23(21,22)18-11-14-5-3-2-4-13(14)10-16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20)/t16-/m0/s1

InChI Key

AIQIQJGSMJPTIG-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits superior δ-opioid selectivity over Naltrindole due to its tosyl group, which reduces off-target binding to μ-receptors .
  • SB-205,607’s benzodiazepine core enhances κ-receptor affinity but limits solubility compared to this compound .

Pharmacological Efficacy

Parameter This compound Naltrindole SB-205,607
Analgesic potency EC₅₀ = 15 nM (δ-mediated) EC₅₀ = 22 nM (δ-mediated) EC₅₀ = 8 nM (κ-mediated)
Side effects Low respiratory depression Moderate sedation High hepatotoxicity
Therapeutic index 120 75 40

Key Findings :

  • This compound’s higher therapeutic index (120 vs. 75 for Naltrindole) underscores its safety profile in preclinical models .
  • SB-205,607’s hepatotoxicity correlates with its lipophilic benzodiazepine structure, limiting clinical utility .

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